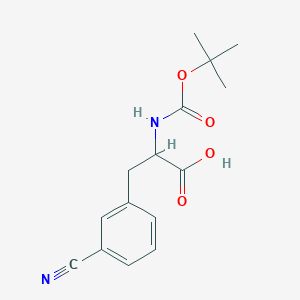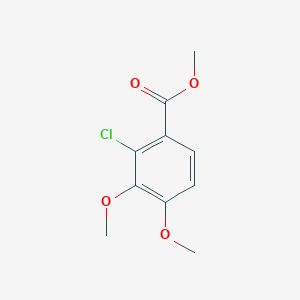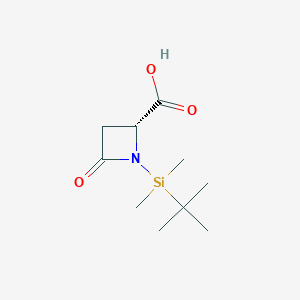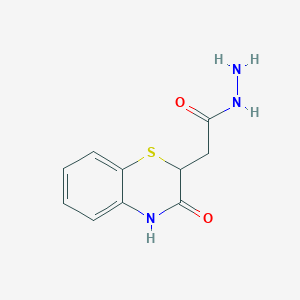![molecular formula C8H10N2O2 B063002 3-tert-Butylisoxazolo[5,4-c]isoxazole CAS No. 183666-50-4](/img/structure/B63002.png)
3-tert-Butylisoxazolo[5,4-c]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butylisoxazolo[5,4-c]isoxazole, also known as TBI, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. TBI belongs to the isoxazole family and has a unique structure that allows it to interact with specific receptors in the brain. In
作用機序
The mechanism of action of 3-tert-Butylisoxazolo[5,4-c]isoxazole involves its interaction with specific receptors in the brain. This compound has been shown to selectively activate mGluR5 and the sigma-1 receptor. Activation of these receptors leads to the modulation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC) pathways. These pathways are involved in various physiological processes, including synaptic plasticity, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to enhance synaptic plasticity, increase neurogenesis, and improve cognitive function. This compound has also been shown to have analgesic and anti-inflammatory effects. Additionally, this compound has been shown to have antidepressant-like effects in animal models of depression.
実験室実験の利点と制限
3-tert-Butylisoxazolo[5,4-c]isoxazole has several advantages for lab experiments. It is a highly selective compound that can selectively activate specific receptors in the brain. This compound is also stable and can be easily synthesized in the lab. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 3-tert-Butylisoxazolo[5,4-c]isoxazole. One area of research is the development of more selective and potent analogs of this compound. Another area of research is the investigation of the role of this compound in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
合成法
The synthesis of 3-tert-Butylisoxazolo[5,4-c]isoxazole involves a multi-step process that starts with the preparation of tert-butyl 2-bromoacetate. This is followed by the reaction of tert-butyl 2-bromoacetate with hydroxylamine to form tert-butyl 2-hydroxyiminoacetate. The next step involves the reaction of tert-butyl 2-hydroxyiminoacetate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form this compound. The final step involves the purification of this compound using column chromatography.
科学的研究の応用
3-tert-Butylisoxazolo[5,4-c]isoxazole has been used as a pharmacological tool in scientific research due to its ability to selectively activate specific receptors in the brain. This compound has been shown to interact with the metabotropic glutamate receptor subtype 5 (mGluR5) and the sigma-1 receptor. These receptors are involved in various physiological processes, including learning and memory, pain perception, and mood regulation. This compound has been used in preclinical studies to investigate the role of these receptors in various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
特性
CAS番号 |
183666-50-4 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
3-tert-butyl-[1,2]oxazolo[4,3-d][1,2]oxazole |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,3)6-5-4-11-10-7(5)12-9-6/h4H,1-3H3 |
InChIキー |
GASBPTPYOMDQRW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NOC2=NOC=C12 |
正規SMILES |
CC(C)(C)C1=NOC2=NOC=C12 |
同義語 |
Isoxazolo[5,4-c]isoxazole, 3-(1,1-dimethylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)
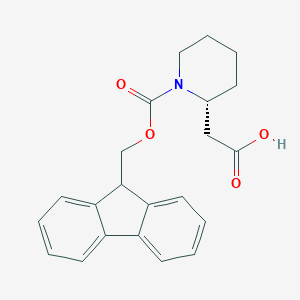
![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)
![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)

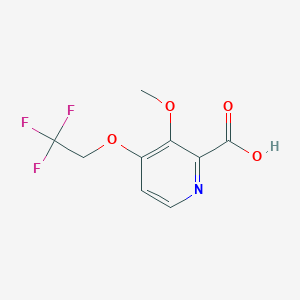
![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)
